N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with an ethoxy group at the 4-position and a pyridin-3-ylmethyl moiety. The 3-nitrobenzamide group introduces electron-withdrawing properties, which may enhance binding interactions in biological systems.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-2-30-18-9-4-10-19-20(18)24-22(31-19)25(14-15-6-5-11-23-13-15)21(27)16-7-3-8-17(12-16)26(28)29/h3-13H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGCUUUXORTCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl 4-chlorobenzoate under reflux conditions.
Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Coupling with Pyridine: The nitrated benzothiazole is coupled with pyridine-3-carboxaldehyde in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of derivatives with different substituents on the benzothiazole ring.
Coupling: Formation of biaryl or diaryl compounds with extended conjugation.
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural motifs with several classes of benzamide-thiazole hybrids. Key comparisons include:
Table 1: Structural Analogues and Their Properties
Key Observations :
- The nitro group, as seen in TOZ7, enhances electron-deficient character, which could improve binding to aromatic pockets in biological targets .
- Thermal Stability: Compounds like 3m (melting point 181°C) suggest that methyl or halogen substituents (e.g., 3,4-dichloro in 4e) increase crystallinity and thermal stability compared to alkoxy or morpholino groups .
- Synthetic Efficiency : TOZ7’s moderate yield (42%) contrasts with higher yields in simpler analogs (e.g., TOZ6 at 86%), indicating that nitro groups or bulky substituents may complicate synthesis .
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This compound features a complex structure that includes a benzothiazole ring, a nitro group, and a pyridine moiety, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 434.5 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O4S |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 895007-21-3 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : Reacting 2-aminothiophenol with ethyl 4-chlorobenzoate under reflux conditions.
- Nitration : Introducing the nitro group using concentrated sulfuric and nitric acids.
- Coupling with Pyridine : Coupling the nitrated benzothiazole with pyridine-3-carboxaldehyde in the presence of a base like potassium carbonate.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in antibacterial and anticancer domains.
Antibacterial Activity
The compound has demonstrated potent antibacterial properties against both Gram-positive and Gram-negative bacteria. This is particularly significant in the context of rising antibiotic resistance, suggesting its potential as an alternative therapeutic agent.
Anticancer Potential
Similar compounds within the benzothiazole family have shown anticancer activity, indicating that this compound may also possess anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through interactions with specific cellular pathways.
Case Studies and Research Findings
- Antibacterial Studies : In vitro assays have shown that the compound effectively inhibits bacterial growth, outperforming some standard antibiotics in certain tests. For example, it exhibited an IC50 value lower than that of conventional treatments against specific bacterial strains.
- Anticancer Studies : In studies involving various cancer cell lines, including HeLa and A549, this compound demonstrated promising antiproliferative effects, suggesting further investigation into its mechanism of action is warranted.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Future Directions
Given its promising biological activities, further research is needed to fully elucidate the mechanisms behind the observed effects of this compound. Future studies should focus on:
- Detailed mechanistic studies to understand its interactions at the molecular level.
- In vivo studies to assess its efficacy and safety in living organisms.
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide?
- Methodological Answer : The synthesis typically involves three key steps:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with ethyl bromoacetate under basic conditions (KOH/EtOH) .
- Step 2 : Introduction of the 3-nitrobenzoyl group via amide coupling using coupling agents like HATU or EDCI in anhydrous DMF .
- Step 3 : Alkylation of the pyridin-3-ylmethyl group using reductive amination or nucleophilic substitution (e.g., with 3-(bromomethyl)pyridine) .
- Validation : Monitor reaction progress via TLC and confirm final purity (>95%) via HPLC .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to verify substitution patterns (e.g., ethoxy at C4, nitro at C3) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: ~453.45 g/mol) and fragmentation patterns .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Q. What initial biological screening assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or nitro (e.g., amino, cyano) groups to evaluate impact on potency .
- Biological Testing : Compare IC values across analogs in dose-response assays. For example:
| Compound Modification | IC (µM) (HeLa) | Selectivity Index (Normal/Cancer) |
|---|---|---|
| 4-Ethoxy, 3-Nitro | 8.2 ± 0.3 | 4.5 |
| 4-Methoxy, 3-Nitro | 12.1 ± 1.1 | 2.8 |
| 4-Ethoxy, 3-Amino | >50 | N/A |
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like EGFR or topoisomerase II .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, culture media, and incubation times. For example, disparities in IC values may arise from differences in serum concentration (e.g., 5% vs. 10% FBS) .
- Meta-Analysis : Pool data from independent studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
- Mechanistic Follow-Up : Use siRNA knockdown or Western blotting to verify target engagement (e.g., apoptosis markers like caspase-3) .
Q. What strategies mitigate synthetic challenges, such as low yield in the final coupling step?
- Methodological Answer :
- Optimize Coupling Agents : Compare HATU, DCC, and EDCI efficiencies in anhydrous DMF or THF .
- Temperature Control : Perform reactions under inert gas (N) at 0–4°C to minimize side reactions .
- Workup Refinement : Use silica gel chromatography with ethyl acetate/hexane (3:7) for purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
